molecular formula C6H5NO2S B1630572 (E)-2-(2-Nitroethenyl)thiophene

(E)-2-(2-Nitroethenyl)thiophene

Cat. No. B1630572
M. Wt: 155.18 g/mol
InChI Key: UTPOWFFIBWOQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-Nitroethenyl)thiophene is a useful research compound. Its molecular formula is C6H5NO2S and its molecular weight is 155.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-Nitroethenyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-Nitroethenyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(E)-2-(2-Nitroethenyl)thiophene

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

2-(2-nitroethenyl)thiophene

InChI

InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H

InChI Key

UTPOWFFIBWOQRK-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C=C[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium acetate (3.6 g, 43.90 mmol) and methylamine hydrochloride (3.01 g, 44.57 mmol) were added to a stirred solution of thiophene-2-carbaldehyde (5 g, 44.64 mmol) in methanol (95.64 mL). This was followed by dropwise addition of nitro methane (108.08 g, 1770.14 mmol) over a period of 5 minutes. The resulting mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (10% ethylacetate in hexane). The reaction mixture was partitioned between water and DCM. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (5% ethylacetate in hexane) afforded 1 g of the product (15% yield).
Quantity
3.6 g
Type
reactant
Reaction Step One
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3.01 g
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reactant
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5 g
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reactant
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95.64 mL
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solvent
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108.08 g
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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Yield
15%

Synthesis routes and methods II

Procedure details

To 7.85 g (0.07 mol) of 2-thiophenecarboxaldehyde were added 148 ml of MeOH and 12.82 g (0.210 mol) of CH3NO2 ; and 74 ml of 50% aqueous solution of NaOH was added dropwise to the mixture with stirring at -5° C. After being stirred at 10° C. for 1 hr., the reaction solution was poured into a mixture of 296 ml of 36% HCl and 493 ml of water at 0° C. The crystals separating out were collected by filtration and washed with water, whereby 6.65 g (Yield : 61.2%) of the objective compound, 2-(2-nitroethenyl)thiophene (d-1) was obtained as greenish brown crystals.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
12.82 g
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
296 mL
Type
reactant
Reaction Step Three
Name
Quantity
493 mL
Type
solvent
Reaction Step Three

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